6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide
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Overview
Description
6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the piperidine and triazole moieties. Common reagents and conditions used in these reactions include:
Pyridazine synthesis: Starting from hydrazine derivatives and diketones.
Piperidine introduction: Using benzylpiperidine through nucleophilic substitution reactions.
Triazole formation: Utilizing azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing specific functional groups to alter the compound’s properties.
Substitution: Introducing different substituents to modify biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique properties in material science and chemical engineering.
Mechanism of Action
The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide: can be compared with other compounds featuring similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-18(22-19-20-13-21-25-19)16-6-7-17(24-23-16)26-10-8-15(9-11-26)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H2,20,21,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLKPEQUTLLEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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